Chloro(methyl)carbamic acid
Description
Overview of the Carbamic Acid Functional Group Chemistry
Carbamic acid (NH₂COOH) is a structurally unique compound, formally representing both an amine and a carboxylic acid. ontosight.ai However, the direct attachment of the nitrogen atom to the carboxyl group imparts chemical properties distinct from amino acids where a carbon chain separates these functional groups. ontosight.ai Carbamic acid itself is notably unstable under ambient conditions, readily decomposing into ammonia (B1221849) and carbon dioxide. ontosight.ai This instability is a defining characteristic of the parent compound.
The chemistry of carbamic acid is largely centered around its derivatives, which exhibit greater stability and are of significant importance in various chemical and biological fields. smolecule.com The formation of carbamate (B1207046) esters, where the hydroxyl group is replaced by an alkoxy or aryloxy group, is a key reaction. researchgate.net These esters are generally stable compounds. wikipedia.org Similarly, N-substituted carbamic acids can be synthesized, often by reacting a primary or secondary amine with carbon dioxide. ontosight.ai These substituted carbamic acids are also typically unstable, reverting to the parent amine and carbon dioxide at room temperature. ontosight.ai
The carbamate functional group is a cornerstone of many biologically active molecules and polymers. journals.co.za For instance, the carbamate linkage is the basis for polyurethane polymers. journals.co.za In biological systems, the formation of carbamic acid from primary or secondary amines and carbon dioxide is a reversible reaction that can lead to the formation of stable carbamate glucuronide metabolites, an important pathway for the clearance of various compounds from the body. smolecule.com
General Classification of Carbamic Acid Derivatives
The derivatives of carbamic acid are a diverse class of organic compounds, broadly categorized based on the substitution at the nitrogen and oxygen atoms of the carbamic acid core. The primary classes include:
Carbamate Esters (Urethanes): These are arguably the most significant class of carbamic acid derivatives, with the general structure R₂NC(O)OR'. They are formed by the reaction of carbamoyl (B1232498) chlorides with alcohols, the addition of alcohols to isocyanates, or the reaction of chloroformates with amines. wikipedia.orgjournals.co.za Carbamate esters are widely used as protecting groups for amines in organic synthesis and are found in numerous pharmaceuticals and agrochemicals. wikipedia.orgodu.edu
N-Substituted Carbamic Acids: These compounds have the general formula RR'NCOOH, where R and R' can be hydrogen or organic substituents. ontosight.ai As previously mentioned, they are often generated in situ from the corresponding amine and carbon dioxide and are typically unstable. ontosight.ai
Carbamoyl Halides: With the general formula R₂NC(O)X (where X is a halogen), these are reactive intermediates. Carbamoyl chlorides, in particular, are common reagents for the synthesis of carbamate esters and other derivatives. ct.gov
Carbamate Salts: The deprotonation of carbamic acid or its N-substituted derivatives yields carbamate anions (R₂NCOO⁻), which can form stable salts with various cations. ontosight.ai Ammonium carbamate ([NH₄]⁺[NH₂CO₂]⁻) is a well-known example, formed from the reaction of ammonia and carbon dioxide. ontosight.ai
Thiocarbamates: These are sulfur analogues of carbamates where one or both oxygen atoms are replaced by sulfur. They are also utilized in agriculture and have distinct chemical and biological properties.
Contextualization of Halogenated Carbamic Acid Structures within Organic Chemistry
Halogenation of carbamic acid derivatives introduces significant changes to their chemical and physical properties. The introduction of a halogen atom, such as chlorine, to the carbamic acid structure can influence the molecule's reactivity, stability, and biological activity.
N-halogenated carbamates, for instance, are a class of reactive compounds. The N-Cl bond can be a source of electrophilic chlorine or can undergo homolytic cleavage to generate nitrogen-centered radicals, which can participate in various addition and substitution reactions. The photolysis of N-halocarbamates has been shown to lead to the addition of carbamyl radicals to alkenes.
The presence of a halogen on an aryl ring of a carbamate ester can also significantly impact its properties. For example, ring chlorination often enhances lipid solubility, which can affect the permeation of the molecule through biological membranes. This is a common strategy in the design of agrochemicals and pharmaceuticals to modulate their activity and pharmacokinetic profiles. odu.edu
Chloro(methyl)carbamic acid
The compound This compound is a specific example of a halogenated N-substituted carbamic acid.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 6452-47-7 | odu.edu |
| Molecular Formula | C₂H₄ClNO₂ | odu.edu |
| Molecular Weight | 109.512 g/mol | odu.edu |
| SMILES | CN(Cl)C(O)=O | odu.edu |
Research Findings
Detailed research focusing specifically on this compound is limited in publicly accessible scientific literature. However, based on the general principles of carbamic acid and N-halogenated compound chemistry, we can infer some of its expected properties and reactivity.
The presence of the N-chloro bond suggests that this compound is likely a reactive compound. Similar to other N-chlorocarbamates, it would be expected to be a source of electrophilic chlorine and could potentially undergo reactions involving the cleavage of the N-Cl bond. The stability of the compound is also a key question; like many other carbamic acids, it may be prone to decomposition, potentially into methylamine (B109427), carbon dioxide, and a source of chlorine. The reported decomposition at 93°C supports this hypothesis.
The N-methyl group will influence the electronic and steric properties of the molecule compared to the parent N-chlorocarbamic acid. Research on other N-alkyl-N-chlorocarbamates has shown that the N-alkyl substituent can affect the reactivity in addition reactions.
Given the reactivity of related compounds like carbamoyl chlorides, this compound could potentially serve as a precursor in the synthesis of other methylcarbamate derivatives. However, without specific studies on this compound, such applications remain speculative.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H4ClNO2 |
|---|---|
Molecular Weight |
109.51 g/mol |
IUPAC Name |
chloro(methyl)carbamic acid |
InChI |
InChI=1S/C2H4ClNO2/c1-4(3)2(5)6/h1H3,(H,5,6) |
InChI Key |
MWERIUZLIUOHEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)O)Cl |
Origin of Product |
United States |
Theoretical and Computational Studies of Chloro Methyl Carbamic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity and properties. For chloro(methyl)carbamic acid, it is anticipated that methods like Density Functional Theory (DFT) would be employed to investigate its electronic characteristics. nih.govmdpi.com DFT calculations, often using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are standard for optimizing molecular geometries and predicting electronic properties. mdpi.com
For related N-chloro compounds, computational studies have revealed insights into their electronic nature. For instance, research on N-chloro-α-amino acids highlights how the electronic environment influences degradation pathways. nih.gov It is plausible that similar computational approaches for this compound would focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the partial charges on atoms. These parameters are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.
Table 1: Predicted Parameters from Quantum Chemical Calculations
| Property | Predicted Significance for this compound |
|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule. |
| Partial Atomic Charges | Helps in identifying electrophilic and nucleophilic centers. |
| Dipole Moment | Provides insight into the molecule's polarity and interaction with polar solvents. |
Conformational Analysis and Energetic Profiles
The three-dimensional structure and conformational flexibility of a molecule are key to its function and reactivity. Conformational analysis of this compound would involve identifying stable conformers and the energy barriers for their interconversion. Such studies on similar molecules, like methyl N,N-dimethylcarbamate, have shown that rotation around the C-N bond is a critical factor, although carbamates exhibit less solvent dependence on this rotational barrier compared to amides. researchgate.net
It is expected that this compound exists in different conformations due to rotation around its single bonds. Theoretical calculations would be essential to determine the relative energies of these conformers and the transition states connecting them. The presence of the chloro and methyl groups would introduce specific steric and electronic effects, influencing the conformational preferences. For example, 1,3-diaxial interactions could destabilize certain conformations in cyclic analogues. csus.edu
Table 2: Hypothetical Conformational Data
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |
|---|---|---|
| Conformer A (Anti) | 0.0 (Global Minimum) | O=C-N-Cl: ~180 |
| Conformer B (Syn) | > 0.0 | O=C-N-Cl: ~0 |
| Conformer C (Gauche) | > 0.0 | O=C-N-Cl: ~60 |
Computational Prediction of Reactivity and Mechanistic Pathways
Computational chemistry offers powerful tools to predict the reactivity of molecules and elucidate reaction mechanisms. For this compound, theoretical studies could explore various reaction pathways, such as hydrolysis, nucleophilic substitution, or degradation.
Studies on related N-chloro compounds have identified potential degradation mechanisms. For example, N-chloro-α-amino acids can undergo concerted Grob fragmentation or β-elimination depending on the conditions. nih.gov It is conceivable that this compound could follow similar degradation routes. Furthermore, the chlorination of amides has been studied computationally, revealing that the reaction can proceed through different intermediates, with the formation of an iminol intermediate being a favorable pathway in some cases. researchgate.net
Stability and Degradation Pathways from a Theoretical Perspective
The stability of this compound and its potential degradation pathways are of significant interest. Theoretical calculations can provide insights into the thermodynamics and kinetics of various degradation reactions. For instance, computational studies on N-chloro-α-amino acids have shown that substituent groups can significantly affect the degradation rates and mechanisms. nih.gov
Solvent Effects on Molecular Properties and Reactivity (Theoretical)
The surrounding solvent can have a profound impact on the properties and reactivity of a molecule. Theoretical models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to account for solvent effects in computational studies. mdpi.com
For carbamic acids and their derivatives, solvent polarity has been shown to influence their formation and stability. researchgate.net For instance, the formation of carbamic acid from an amine and carbon dioxide is highly dependent on the solvent's dielectric constant. researchgate.net Similarly, the rotational barrier of carbamates has been computationally shown to have little dependence on bulk solvent polarity, unlike amides. researchgate.net Theoretical investigations on this compound would likely explore how its structure, stability, and reactivity are modulated by different solvent environments, ranging from nonpolar to polar and protic to aprotic.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl N,N-dimethylcarbamate |
Reaction Mechanisms and Fundamental Reactivity of Chloro Methyl Carbamic Acid and Derivatives
Nucleophilic and Electrophilic Reactions of the Carbamoyl (B1232498) Moiety
The carbamoyl moiety, R₂NC(O)-, in compounds like N-methylcarbamoyl chloride, exhibits dual reactivity, participating in both nucleophilic and electrophilic reactions. The specific reaction pathway is largely determined by the substrate, reagents, and reaction conditions.
The carbon atom of the carbamoyl chloride group is highly electrophilic. This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it, which leaves the carbon with a significant partial positive charge. libretexts.orgsavemyexams.com Consequently, it is susceptible to attack by nucleophiles. These reactions typically proceed through a nucleophilic addition-elimination mechanism. libretexts.orgsavemyexams.com In the initial addition step, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This is followed by an elimination step where the chloride ion, a good leaving group, is expelled, and the carbon-oxygen double bond is reformed. libretexts.org
Common nucleophiles that react with carbamoyl chlorides include:
Water: Hydrolysis leads to the formation of a carbamic acid, which is often unstable and decomposes to an amine and carbon dioxide. nih.govwikipedia.org
Alcohols: Reaction with alcohols (alcoholysis) yields carbamate (B1207046) esters, also known as urethanes. nih.govwikipedia.org
Amines: Aminolysis results in the formation of ureas. nih.govwikipedia.org
The solvolysis reactions of carbamoyl chlorides, such as N,N-dimethylcarbamoyl chloride, have been studied extensively. These reactions often proceed via a unimolecular (SN1) pathway, involving the ionization of the carbamoyl chloride to form a carbamoyl cation intermediate, particularly in polar solvents. nih.govnih.govresearchgate.net However, in the presence of strong nucleophiles or in less polar solvents, a bimolecular (SN2) or addition-elimination pathway can become competitive or even dominant. nih.govresearchgate.net
Rearrangement Reactions and Isomerization Pathways
Derivatives of chloro(methyl)carbamic acid can undergo several types of rearrangement and isomerization reactions, which are fundamental to their synthetic utility.
One significant reaction pathway for monosubstituted N-alkylcarbamoyl chlorides (RNHCOCl) is the elimination of hydrogen chloride (HCl) to form isocyanates (RNCO). nih.govwikipedia.orgnih.govresearchgate.netgoogle.com This reaction is often reversible, and in certain solvents like acetonitrile, an equilibrium can be established between the carbamoyl chloride, the isocyanate, and HCl. nih.govnih.govresearchgate.net This transformation is crucial in industrial processes, such as the production of methyl isocyanate from methylcarbamoyl chloride. google.com The elimination can be facilitated by heat or by using an acid acceptor to remove the HCl and drive the reaction to completion. google.com
Carbamoyl groups can also participate in intramolecular migrations. For instance, asymmetric 1,2-carbamoyl rearrangements have been observed in lithiated chiral 2-alkenyl oxazolidine carbamates. nih.gov Deprotonation of these carbamates leads to a lithiated intermediate that undergoes a rearrangement where the carbamoyl group migrates, resulting in the formation of α-hydroxy amides with high diastereoselectivity. nih.gov
Isomerization is also relevant in the context of N-chloroamides. Atropisomeric N-chloroamides, which are chiral due to restricted rotation around a C–N bond, can undergo racemization that is correlated with amide isomerization. rsc.org The stereoelectronic properties of the amide group have a significant influence on the rates of this isomerization. rsc.org
Hydrolysis Mechanisms and Factors Influencing Degradation
The hydrolysis of carbamoyl chlorides, including N-methylcarbamoyl chloride, is a key degradation pathway. The reaction mechanism and rate are highly dependent on the substitution at the nitrogen atom and the reaction conditions.
For N,N-disubstituted carbamoyl chlorides, such as N,N-dimethylcarbamoyl chloride, hydrolysis in aqueous solvents typically follows a unimolecular SN1 mechanism. nih.govnih.govresearchgate.net This pathway involves the rate-determining ionization of the C-Cl bond to form a stabilized carbamoyl cation and a chloride ion. This cation is then rapidly captured by water to form the corresponding carbamic acid, which subsequently decomposes to a secondary amine (dimethylamine), a proton, and carbon dioxide. nih.govwikipedia.orgnih.gov Evidence for the SN1 mechanism includes a positive entropy of activation and a rate increase with increasing solvent ionizing power. nih.gov
The structure of the alkyl groups attached to the nitrogen influences the hydrolysis rate. For example, N,N-diethylcarbamoyl chloride hydrolyzes faster than N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of the ethyl groups stabilizing the carbamoyl cation intermediate. nih.gov
While the SN1 pathway is common, a bimolecular pathway can be observed under certain conditions. For instance, in the presence of a powerful nucleophile in a low-polarity solvent, a bimolecular reaction can occur. nih.gov The hydrolysis of N,N-dimethylcarbamoyl chloride has been shown to be rapid under typical aqueous workup conditions. researchgate.net
Factors influencing the degradation of carbamoyl chlorides via hydrolysis include:
Solvent Polarity: Higher polarity and ionizing power of the solvent favor the SN1 mechanism and increase the rate of hydrolysis. nih.gov
Temperature: Increased temperature accelerates the rate of hydrolysis. researchgate.net
pH: The presence of a base can accelerate the decomposition of the resulting carbamic acid.
Substituents: Electron-donating groups on the nitrogen atom stabilize the carbamoyl cation, increasing the rate of SN1 hydrolysis. nih.gov
| Factor | Influence on Hydrolysis Rate | Mechanism Affected | Reference |
| Solvent Polarity | Increased polarity accelerates hydrolysis | SN1 | nih.gov |
| Temperature | Higher temperature increases the rate | General | researchgate.net |
| N-Substituents | Electron-donating groups increase the rate | SN1 | nih.gov |
Mechanisms of Halogen Transfer and Elimination
Halogen transfer and elimination are characteristic reactions of this compound derivatives, particularly N-chloro compounds and the carbamoyl chloride moiety itself.
Elimination Reactions: As previously mentioned, monosubstituted carbamoyl chlorides like N-methylcarbamoyl chloride readily undergo elimination of HCl to form isocyanates. nih.govresearchgate.net This reaction is a key synthetic route to isocyanates, which are valuable intermediates in the synthesis of ureas, carbamates, and other compounds. wikipedia.orggoogle.com The reaction can be viewed as an E1-like or E2-like process depending on the conditions, often facilitated by heat or the presence of a base to abstract the proton from the nitrogen and facilitate the departure of the chloride ion.
Halogen Transfer: The term "halogen transfer" can refer to several processes. In the context of N-chloro compounds, it often involves the transfer of a chlorine atom to another species. This can occur through radical or ionic pathways. Photoinduced halogen-atom transfer (XAT) has become a versatile method for generating carbon-centered radicals from haloalkanes, often using silyl or boryl radicals as halogen abstractors. nih.govyoutube.com
N-chloro compounds themselves can act as chlorine transfer agents. For example, N-chlorosuccinimide (NCS) is a common reagent for allylic chlorination and the chlorination of other substrates. researchgate.netorganic-chemistry.org The mechanism can involve radical pathways, especially under initiation by light or heat, or ionic pathways. In some cases, halogen bonding can facilitate halogen transfer. Computational studies have shown that the interaction of N-chlorosuccinimide with bromide or iodide ions leads to halogen exchange, facilitated by the formation of halogen-bonded complexes. nih.gov Similarly, halogen transfer between amines can be preceded by the formation of a halogen-bonded complex. rsc.org
Reactivity of the N-Cl Bond in Chemical Transformations
For a hypothetical N-chloro-N-methylcarbamic acid or its derivatives, the N-Cl bond would be a key site of reactivity. N-chloro compounds, such as N-chloroamides and N-chlorosuccinimide, are versatile reagents in organic synthesis. The reactivity of the N-Cl bond can be harnessed in several ways.
Homolytic Cleavage: The N-Cl bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light to generate a nitrogen-centered radical and a chlorine radical. acs.orgmsu.edu These aminyl radicals are electrophilic and can participate in a variety of reactions, including addition to alkenes and arenes. acs.org
Reductive Cleavage: The N-Cl bond can also be cleaved via single-electron transfer (SET) from a reducing agent, such as a transition metal complex. acs.org This generates an aminyl radical and a chloride anion. This strategy is employed in various synthetic transformations, including C-H amination reactions. For example, visible-light photoredox catalysis can be used to generate an aminyl radical from an N-chloro species, which can then be used for the amination of heterocycles. acs.org
Electrophilic Chlorine Source: The chlorine atom in an N-Cl bond is electrophilic and can be attacked by nucleophiles. N-chloro compounds are often used as sources of "Cl⁺" for the chlorination of various substrates, including alkenes, alkynes, and electron-rich aromatic systems. organic-chemistry.orgnih.gov
The reactivity of the N-Cl bond is central to the use of N-chloroamides in site-selective C-H chlorination reactions. nih.gov In these transformations, a metal catalyst often facilitates the transfer of the chlorine atom from the N-chloroamide to a C-H bond of a substrate. nih.gov
Structural Elucidation and Advanced Spectroscopic Analysis of Chloro Methyl Carbamic Acid Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of chloro(methyl)carbamic acid derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of atoms within the molecule can be determined.
Due to the reactive nature of this compound itself, NMR data is often acquired for its more stable ester or amide derivatives. However, based on data from closely related compounds such as N-methylcarbamoyl chloride and dimethylcarbamoyl chloride, the expected chemical shifts for the core structure can be predicted.
¹H NMR Spectroscopy: The proton NMR spectrum of a typical this compound derivative would be expected to show a signal for the N-methyl group. The chemical shift of these protons is influenced by the electronegativity of the adjacent nitrogen and the carbonyl group. In related N-methylcarbamoyl chlorides, the N-methyl protons typically appear as a singlet in the range of δ 3.0-3.5 ppm. The exact position can vary depending on the solvent and the other substituent on the nitrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. Two key resonances are expected for the this compound moiety: one for the methyl carbon and one for the carbonyl carbon. The carbonyl carbon (C=O) is highly deshielded and is expected to resonate in the downfield region of the spectrum, typically between 160 and 170 ppm. The N-methyl carbon signal is expected to appear in the range of 35-40 ppm. For instance, in dimethylcarbamoyl chloride, the methyl carbons appear at approximately 36 ppm, and the carbonyl carbon is observed around 165 ppm.
| Compound Moiety | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| N-CH₃ | ¹H | 3.0 - 3.5 | Singlet |
| N-CH₃ | ¹³C | 35 - 40 | Quartet (in coupled spectra) |
| C=O | ¹³C | 160 - 170 | Singlet |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound derivatives. These techniques probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is typically observed in the region of 1700-1780 cm⁻¹, with the exact frequency being sensitive to the electronic effects of the attached nitrogen and chlorine atoms. The C-N stretching vibration usually appears in the range of 1200-1350 cm⁻¹. The C-Cl stretching frequency is more variable but is generally found in the 600-800 cm⁻¹ region. The presence of the methyl group will also give rise to characteristic C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, more symmetric, less polar bonds can give rise to strong Raman signals. The C-Cl bond, for instance, can sometimes be more readily identified in the Raman spectrum.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|---|
| C=O | Stretching | 1700 - 1780 | Strong | 1700 - 1780 | Medium |
| C-N | Stretching | 1200 - 1350 | Medium | 1200 - 1350 | Medium |
| C-Cl | Stretching | 600 - 800 | Medium-Strong | 600 - 800 | Strong |
| N-CH₃ (C-H) | Stretching | 2850 - 3000 | Medium | 2850 - 3000 | Strong |
| N-CH₃ (C-H) | Bending | 1400 - 1470 | Medium | 1400 - 1470 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound derivatives, electron ionization (EI) is a common method used to generate ions.
The molecular ion peak (M⁺) in the mass spectrum of a this compound derivative will confirm its molecular weight. A characteristic feature will be the isotopic pattern of the chlorine atom. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in the molecular ion appearing as two peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for carbamoyl (B1232498) chlorides include:
Alpha-cleavage: Cleavage of the C-Cl bond to lose a chlorine radical (•Cl), forming a stable acylium ion [CH₃NHC=O]⁺.
Loss of CO: Subsequent fragmentation of the acylium ion can lead to the loss of a neutral carbon monoxide molecule.
Cleavage of the N-C(O) bond: This can result in the formation of a [CH₃NH]⁺ fragment or a [COCl]⁺ fragment.
| Ion | Proposed Structure | Key Fragmentation Pathway |
|---|---|---|
| [M]⁺ | [CH₃NHCOCl]⁺ | Molecular Ion |
| [M-Cl]⁺ | [CH₃NHCO]⁺ | α-cleavage of C-Cl bond |
| [M-COCl]⁺ | [CH₃NH]⁺ | Cleavage of N-C(O) bond |
| [COCl]⁺ | [COCl]⁺ | Cleavage of N-C(O) bond |
X-ray Crystallography for Solid-State Structure Determination (on stable derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is likely unstable for single crystal growth, stable derivatives can be synthesized and their crystal structures determined. This technique provides precise bond lengths, bond angles, and intermolecular interactions in the solid state.
For a crystalline derivative of this compound, X-ray crystallography could confirm the planarity of the carbamate (B1207046) group. It would also provide accurate measurements for the C=O, C-N, and C-Cl bond lengths, which can offer insights into the electronic nature of the molecule, such as the degree of double bond character in the C-N bond due to resonance. For example, in the crystal structure of a related compound, ethyl N-[amino(iminio)methyl] carbamate dichloride hemi-hydrate, the carbamate group was found to be planar. udel.edu
Analysis of the crystal packing can reveal information about intermolecular forces, such as hydrogen bonding (if N-H protons are present) and dipole-dipole interactions, which govern the solid-state properties of the compound.
Chiroptical Spectroscopy (if chiral derivatives exist)
Chiroptical spectroscopy encompasses techniques like optical rotation (OR), circular dichroism (CD), and vibrational circular dichroism (VCD), which are sensitive to the three-dimensional arrangement of atoms in chiral molecules. A chiral molecule is one that is non-superimposable on its mirror image.
While this compound itself is not chiral, the introduction of a chiral center elsewhere in a derivative would render the entire molecule chiral. For such chiral derivatives, chiroptical spectroscopy would be a powerful tool for stereochemical analysis.
Optical Rotation would indicate the presence of chirality and the direction in which the molecule rotates plane-polarized light.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. The CD spectrum, particularly in the region of the carbonyl n→π* and π→π* electronic transitions, would be highly sensitive to the absolute configuration of the chiral center and the conformation of the molecule.
Vibrational Circular Dichroism (VCD) provides stereochemical information from the vibrational transitions in the infrared region. VCD spectra can be particularly useful for determining the solution-state conformation of flexible chiral molecules.
Currently, there is limited information in the public domain regarding the synthesis and chiroptical analysis of chiral derivatives of this compound. However, should such compounds be prepared, these techniques would be essential for their complete stereochemical characterization. The application of chiroptical spectroscopy to chiral carboxylic acids and their derivatives is a well-established field, providing a strong basis for the potential analysis of chiral this compound derivatives. nih.gov
Role As a Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of N-Substituted Amines and Amides
The chloro(methyl)carbamoyl group is a valuable precursor for synthesizing N-methyl amines and certain classes of N-substituted amides, particularly ureas.
The generation of methylamine (B109427) can be achieved through the hydrolysis of its carbamoyl (B1232498) chloride derivative. The reaction proceeds through an unstable carbamic acid intermediate, which readily decarboxylates to yield the primary amine and carbon dioxide nih.govwikipedia.org. This pathway represents a method of unmasking the amine functionality from a more stable precursor.
Perhaps the most significant application in this context is the synthesis of N-substituted, N'-methyl ureas. Methyl carbamoyl chloride reacts readily with primary and secondary amines to form these corresponding urea (B33335) derivatives nih.gov. This reaction is a type of acylation where the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the carbamoyl chloride and displacing the chloride ion. This method is highly efficient for producing a wide array of substituted ureas, which are important pharmacophores and intermediates.
| Amine Reactant | Product (N-Substituted, N'-Methyl Urea) | Typical Conditions | Reference |
|---|---|---|---|
| Aniline | 1-Methyl-3-phenylurea | Inert solvent (e.g., benzene), reflux | cdnsciencepub.com |
| Methylamine | 1,3-Dimethylurea | Inert solvent (e.g., ether), room temperature | cdnsciencepub.com |
| Ammonia (B1221849) | Methylurea | Aqueous or ethereal solution | nih.gov |
| 2-Methylpiperidine | 1-(Dimethylcarbamoyl)-2-methylpiperidine | Benzene, 30.0 °C | nih.gov |
Participation in Cycloaddition and Condensation Reactions
The chloro(methyl)carbamoyl moiety, particularly through its conversion to methyl isocyanate, is an active participant in cycloaddition reactions. Isocyanates are well-established dienophiles and dipolarophiles. For instance, methyl isocyanate can undergo [3+2] cycloaddition reactions with dipoles such as nitrones, leading to the formation of five-membered heterocyclic rings like 1,2,4-oxadiazolidin-5-ones acs.org. These reactions can proceed through either concerted or stepwise mechanisms depending on the solvent polarity acs.org. Isocyanide-based [4+1] cycloadditions also represent a powerful tool for synthesizing five-membered heterocycles rsc.org.
Condensation reactions involving methyl carbamoyl chloride are fundamental to its utility. A condensation reaction is one where two molecules combine, typically with the loss of a small molecule like water or, in this case, hydrogen chloride nih.gov. The synthesis of carbamates from alcohols and ureas from amines are classic examples of condensation reactions involving this reagent nih.govwikipedia.org. These transformations are efficient and demonstrate broad applicability for joining molecular fragments.
Use in the Preparation of Other Functionalized Carbamic Systems
Methyl carbamoyl chloride is a primary building block for creating a diverse range of functionalized carbamic systems. It acts as an efficient agent for transferring the N-methylcarbamoyl group to a variety of heteroatom nucleophiles wikipedia.org.
The most common application is the reaction with alcohols and phenols to produce stable N-methyl carbamate (B1207046) esters wikipedia.orgnih.gov. This reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The resulting carbamates are prevalent in pharmaceuticals and agrochemicals acs.org. Similarly, reaction with thiols yields the corresponding thiocarbamates, while reactions with imidazoles and triazoles produce N-carbamoylazoles, which are highly reactive carbamoylating agents themselves wikipedia.org. These reactions underscore the role of methyl carbamoyl chloride as a gateway to a wide family of related functional groups.
| Nucleophile | Product Type | General Reaction | Reference |
|---|---|---|---|
| Alcohol (R'-OH) | Carbamate Ester | CH₃NHCOCl + R'-OH → CH₃NHCOOR' + HCl | wikipedia.orgnih.gov |
| Phenol (Ar-OH) | Aryl Carbamate Ester | CH₃NHCOCl + Ar-OH → CH₃NHCOOAr + HCl | nih.gov |
| Thiol (R'-SH) | Thiocarbamate | CH₃NHCOCl + R'-SH → CH₃NHCOSR' + HCl | wikipedia.org |
| Imidazole | Carbamoylazole | CH₃NHCOCl + C₃H₄N₂ → CH₃NHCONC₃H₃N₂ + HCl | wikipedia.org |
Activation and Directing Group Capabilities in C-H Functionalization
In modern synthetic chemistry, the direct functionalization of otherwise inert C-H bonds is a paramount goal for efficient molecule construction. This is often achieved using directing groups—functionalities within a substrate that coordinate to a transition metal catalyst and position it for a site-selective reaction sigmaaldrich.com.
The carbamoyl group, including the N-methylcarbamoyl moiety, has been identified as an effective directing group for ortho-C-H functionalization on aromatic rings acs.org. The nitrogen and oxygen atoms of the carbamoyl group can chelate to a metal center (e.g., Palladium, Rhodium, Iridium), forming a stable metallacycle intermediate. This conformation brings the catalyst into close proximity with a specific C-H bond, typically at the ortho position of an attached aryl ring, facilitating its cleavage and subsequent coupling with another reagent. This strategy has been employed for various transformations, including C-H carbamoylation, arylation, and vinylation acs.orgnih.gov. While many different amides and carbamates have been used, the underlying principle of coordination-assisted C-H activation is broadly applicable to the carbamoyl functional group.
| Substrate Type | Reaction Type | General Mechanism | Catalyst System (Examples) | Reference |
|---|---|---|---|---|
| Aryl Carbamate | Ortho-C-H Arylation | Carbamoyl-directed palladation followed by reductive elimination | Pd(OAc)₂ | acs.org |
| Aryl Carbamate | Ortho-C-H Vinylation | Carbamoyl-directed rhodation followed by insertion and β-hydride elimination | [RhCp*Cl₂]₂ | acs.org |
| Nitrogen Heterocycle | Direct C-H Carbamoylation | Photoredox-catalyzed generation of a carbamoyl radical which adds to the heterocycle | Photocatalyst (e.g., Ru(bpy)₃²⁺) | nih.govdntb.gov.ua |
Chemical Transformation and Environmental Fate from a Mechanistic Perspective
Pathways of Photochemical Decomposition
One probable pathway is the homolytic cleavage of the nitrogen-chlorine (N-Cl) bond upon absorption of UV radiation. This process would generate a carbamoyl (B1232498) radical and a chlorine radical.
Table 8.1: Plausible Photochemical Decomposition Pathways of Chloro(methyl)carbamic acid
| Pathway | Initial Step | Intermediate Species | Potential Final Products |
| N-Cl Bond Homolysis | Absorption of UV radiation leading to the cleavage of the N-Cl bond. | Carbamoyl radical (CH₃NHCO•) and Chlorine radical (Cl•) | Methyl isocyanate, Carbon dioxide, Methylamine (B109427), Hydrochloric acid |
| Decarboxylation | Intramolecular rearrangement following photoexcitation. | Methylamino radical (CH₃NH•) and Chloroformyl radical (ClCO•) | Methylamine, Phosgene (B1210022), Carbon monoxide, Hydrochloric acid |
The subsequent reactions of these radical intermediates are complex and depend on the surrounding environmental matrix. The carbamoyl radical can undergo further reactions, such as hydrogen abstraction from surrounding water molecules or organic matter, or it could potentially rearrange to form methyl isocyanate (CH₃NCO). The chlorine radical is highly reactive and can participate in a variety of reactions, including abstracting hydrogen from organic molecules or reacting with water to form hypochlorous acid.
Another potential photochemical pathway for carbamates involves photo-Fries-type rearrangements or fragmentation. scispace.com For N-aryl carbamates, irradiation in aqueous solution has been shown to lead to rearranged products. scispace.com While this compound is not an aryl carbamate (B1207046), the fundamental principles of photo-induced bond cleavage and rearrangement could still apply, potentially leading to decarboxylation and the formation of methylamine and other degradation products. The specific products formed would be highly dependent on the wavelength of light and the presence of other photosensitizing agents in the environment.
Chemical Hydrolysis in Various Aqueous Environments
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamic acid can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. For some carbamates, protonation of the nitrogen atom can also occur, which may influence the reaction mechanism. scielo.br The acid-catalyzed hydrolysis of carbamates can proceed via a bimolecular mechanism involving the attack of water on the protonated substrate. scielo.br
Neutral Hydrolysis: At neutral pH, the uncatalyzed attack of water on the carbonyl carbon is the primary mechanism. This process is generally slower than acid- or base-catalyzed hydrolysis. For many carbamates, the neutral hydrolysis rate is often negligible compared to the catalyzed pathways.
Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is often the dominant hydrolysis pathway for carbamates at elevated pH. The reaction typically proceeds through a BAc2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). actachemscand.org For N-substituted carbamates, the stability towards alkaline hydrolysis can be influenced by the nature of the substituents on the nitrogen atom.
Table 8.2: Expected pH Dependence of this compound Hydrolysis
| pH Range | Dominant Mechanism | Expected Relative Rate | Plausible Products |
| Acidic (pH < 4) | Acid-Catalyzed | Moderate to Fast | Methylamine, Carbon dioxide, Hydrochloric acid |
| Neutral (pH 6-8) | Neutral Hydrolysis | Slow | Methylamine, Carbon dioxide, Hydrochloric acid |
| Basic (pH > 9) | Base-Catalyzed | Fast | Methylamine, Carbon dioxide, Chloride ion |
The presence of the electron-withdrawing chlorine atom on the nitrogen in this compound is expected to influence its hydrolysis rate compared to methylcarbamic acid. The chlorine atom can affect the electron density at the carbonyl carbon and the stability of potential intermediates, thereby altering the susceptibility of the molecule to nucleophilic attack.
Reactions with Environmental Nucleophiles and Electrophiles
Reactions with Nucleophiles:
Environmental nucleophiles are species that have an excess of electrons and can donate an electron pair to form a new covalent bond. Common environmental nucleophiles include sulfide species (HS⁻, S²⁻), dissolved organic matter (containing functional groups like phenols and thiols), and other anions.
The carbonyl carbon of this compound is an electrophilic center and can be attacked by these nucleophiles. For example, in anoxic environments where sulfide concentrations can be significant, nucleophilic attack by the bisulfide ion (HS⁻) could lead to the formation of a thiocarbamate intermediate, which would likely be unstable and further degrade. Sulfur nucleophiles are known to be highly reactive towards halogenated organic compounds. msu.edulibretexts.org
The nitrogen atom in this compound, being bonded to an electronegative chlorine atom, could also be a site for nucleophilic attack, leading to the displacement of the chloride ion. Studies on N-chloro-N-alkoxycarbamates have shown that they can undergo nucleophilic substitution at the nitrogen atom. dsau.dp.ua
Table 8.3: Potential Reactions of this compound with Environmental Nucleophiles and Electrophiles
| Reactant Type | Example Species | Potential Reaction Site | Expected Transformation |
| Nucleophile | Bisulfide (HS⁻) | Carbonyl Carbon or Nitrogen | Formation of unstable thio-intermediates, leading to degradation. |
| Nucleophile | Phenolic moieties in NOM | Carbonyl Carbon | Formation of aryl carbamate-like structures, altering bioavailability. |
| Electrophile | Hydroxyl Radical (•OH) | C-H bonds of the methyl group, N-H bond | Hydrogen abstraction, leading to radical-mediated degradation pathways. |
| Electrophile | Singlet Oxygen (¹O₂) | Potential for oxidation, though less reactive than •OH | Oxidation of the molecule, contributing to degradation. |
Reactions with Electrophiles:
Environmental electrophiles are electron-deficient species that can accept an electron pair. The most important environmental electrophile is the hydroxyl radical (•OH), which is a powerful and non-selective oxidant formed photochemically in the atmosphere and in sunlit surface waters.
The hydroxyl radical can react with this compound through hydrogen abstraction from the methyl group or potentially from the N-H bond (if present in a tautomeric form or after dechlorination). This initial reaction would generate a carbon-centered or nitrogen-centered radical, respectively, initiating a cascade of oxidative degradation reactions, ultimately leading to mineralization to carbon dioxide, water, and inorganic ions.
Another environmental electrophile is singlet oxygen (¹O₂), which is also formed photochemically. While generally less reactive than the hydroxyl radical, singlet oxygen can participate in the oxidation of certain organic molecules, particularly those with electron-rich moieties. The susceptibility of this compound to oxidation by singlet oxygen would depend on its specific electronic properties.
Future Research Directions in Chloro Methyl Carbamic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of carbamoyl (B1232498) chlorides, including chloro(methyl)carbamic acid, often relies on the use of phosgene (B1210022) or its derivatives like triphosgene. chemicalbook.comacs.org These reagents are highly toxic and hazardous, posing significant safety and environmental challenges. A primary direction for future research is the development of greener and safer synthetic methodologies that avoid these reagents.
Key research objectives in this area include:
Phosgene-Free Carbonyl Sources: Investigating alternative, less hazardous carbonylating agents. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) have been successfully used in the synthesis of related carbamoyl fluorides and could be adapted for the synthesis of this compound. acs.org
Carbon Dioxide (CO₂) Utilization: Exploring the use of carbon dioxide as a renewable, non-toxic C1 feedstock. Methodologies for the direct conversion of CO₂, amines, and an activating agent into carbamates are known and could potentially be intercepted to form the corresponding carbamoyl chloride. organic-chemistry.orgnih.gov
In-Situ Generation: Designing one-pot procedures where this compound is generated in situ and consumed immediately in a subsequent reaction. organic-chemistry.org This approach minimizes the risks associated with handling and isolating the reactive intermediate.
| Method | Reagents | Advantages | Research Challenges |
|---|---|---|---|
| Traditional Method | Methylamine (B109427) + Phosgene/Triphosgene | Established, high-yielding | Highly toxic reagents, hazardous byproducts |
| CDI-based Route | Methylamine, CDI, Chloride Source | Avoids phosgene, milder conditions | Requires optimization for chloride vs. fluoride (B91410) formation acs.org |
| CO₂ Valorization | Methylamine, CO₂, Dehydrating/Activating Agent | Sustainable C1 source, non-toxic | Thermodynamic challenges, catalyst development needed mdpi.com |
| In-Situ Generation | Various (e.g., from an activated carbamate) | Enhanced safety, process intensification | Requires careful reaction telescoping and control acs.orgorganic-chemistry.org |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
The reaction mechanisms of carbamoyl chlorides, particularly solvolysis, have been studied using kinetic methods, often indicating an SN1 pathway involving a carbamoyl cation intermediate. nih.govnih.gov However, a detailed, time-resolved picture of the reactive intermediates and transition states is lacking. Ultrafast spectroscopy techniques, which operate on femtosecond to picosecond timescales, offer a powerful lens through which to view these fleeting species. nih.gov
Future research in this domain should focus on:
Direct Observation of Intermediates: Employing techniques like femtosecond transient absorption spectroscopy to directly detect the N-methylcarbamoyl cation and characterize its formation and decay kinetics in various solvents.
Solvent Dynamics: Using two-dimensional infrared (2D-IR) spectroscopy to probe the interaction between the solvent shell and the carbamoyl chloride molecule during the C-Cl bond cleavage. nih.gov This can provide unprecedented insight into how solvent molecules facilitate or hinder the ionization process.
Computational Synergy: Combining experimental ultrafast spectroscopic data with high-level quantum chemical calculations to build comprehensive models of the reaction energy surface. This synergy can elucidate the precise structure of transition states and short-lived intermediates. researchgate.net
Exploration of Unconventional Reactivity Patterns
Historically, the reactivity of carbamoyl chlorides has been dominated by their use as electrophiles in nucleophilic acyl substitution reactions. nih.gov However, recent advances in transition-metal catalysis have opened new avenues for chemical bond formation. rsc.org A significant future direction is to explore these unconventional reactivity modes for this compound.
Promising areas of investigation include:
Transition Metal-Catalyzed Cross-Coupling: Expanding the scope of carbamoyl chlorides as coupling partners in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This would transform this compound from a simple acylating agent into a versatile building block for complex amide synthesis. rsc.org
Decarbonylative Coupling: Investigating catalytic cycles that involve the extrusion of carbon monoxide, enabling the use of this compound as a source of the "CH₃-N" fragment for the synthesis of complex amines.
Radical Chemistry: Exploring whether, under appropriate photocatalytic or electrochemical conditions, this compound can undergo single-electron transfer to generate an N-methylcarbamoyl radical. Such an intermediate could participate in novel radical-based C-C and C-X bond-forming reactions, a reactivity pattern that remains largely unexplored for this class of compounds. This approach draws inspiration from the radical-mediated reactions of related N-chloroamides. rsc.org
Design and Synthesis of New Derivatives with Tuned Chemical Properties
The chemical properties of this compound—such as its stability, electrophilicity, and selectivity—are dictated by its structure. A forward-looking research area involves the rational design and synthesis of new derivatives where these properties are precisely tuned for specific applications in medicinal chemistry, polymer science, and materials science. acs.orgnih.gov
Future work could target the synthesis of derivatives by:
N-Substituent Modification: Replacing the N-methyl group with other alkyl, aryl, or functionalized groups to sterically and electronically modulate the reactivity of the carbonyl center.
Halogen Exchange: Substituting the chloride for other halogens (e.g., fluoride) to create carbamoyl halides with different properties. Carbamoyl fluorides, for instance, are known to be more stable and selective than their chloride counterparts. acs.org
Introduction of Functional Groups: Incorporating other functional groups into the molecule, such as photosensitive "caged" groups that would allow for the controlled release of the reactive species upon irradiation, finding applications in chemical biology. nih.gov
| Derivative Class | Example Structure | Target Property | Potential Application |
|---|---|---|---|
| N-Aryl Derivatives | Chloro(phenyl)carbamic acid | Modified electronic properties, increased stability | Synthesis of aromatic amides and heterocycles |
| Carbamoyl Fluorides | Fluoro(methyl)carbamic acid | Increased thermal/hydrolytic stability, higher selectivity acs.org | Fine chemical synthesis requiring controlled reactivity |
| Carbamoyl Azides | Azido(methyl)carbamic acid | Precursor for Curtius rearrangement to isocyanates acs.org | Polymer synthesis, derivatization of biomolecules |
| "Caged" Derivatives | (o-Nitrobenzyl)oxycarbonyl(methyl)carbamic chloride | Photolabile release of the reactive species | Spatio-temporal control of chemical reactions |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The combination of flow chemistry and automated synthesis represents a paradigm shift in modern chemical research and production, offering enhanced safety, efficiency, and scalability. acs.org Applying these technologies to the chemistry of this compound is a crucial future direction.
Key opportunities include:
Enhanced Safety with Hazardous Reagents: Using continuous flow reactors to generate this compound in situ from hazardous precursors (like phosgene derivatives) and immediately reacting it in a subsequent downstream process. acs.org The small reactor volumes inherent to flow systems minimize the risk associated with highly exothermic reactions or unstable intermediates. amt.uk
Process Intensification: Leveraging the superior mass and heat transfer characteristics of microreactors to perform reactions under conditions (e.g., high temperature and pressure) that are inaccessible or unsafe in conventional batch reactors, potentially leading to dramatically increased reaction rates and yields. acs.orgnih.gov
High-Throughput Experimentation: Integrating flow reactors with automated robotic platforms for high-throughput screening of reaction conditions, catalysts, and substrates. This would rapidly accelerate the discovery of new reactions (Section 9.3) and the optimization of synthetic routes for novel derivatives (Section 9.4).
By pursuing these research avenues, the scientific community can transform this compound from a simple, underutilized reagent into a powerful and versatile tool for modern organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
